molecular formula C23H20N2O3 B2981679 2-oxo-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)-2H-chromene-3-carboxamide CAS No. 852138-70-6

2-oxo-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)-2H-chromene-3-carboxamide

Cat. No.: B2981679
CAS No.: 852138-70-6
M. Wt: 372.424
InChI Key: LMHRXYKQMHQEPS-UHFFFAOYSA-N
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Description

“2-oxo-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)-2H-chromene-3-carboxamide” is a synthetic organic compound that belongs to the class of chromene derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a chromene core and a carbazole moiety, suggests it may have interesting pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2-oxo-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)-2H-chromene-3-carboxamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Chromene Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Carbazole Moiety: This step may involve the coupling of the chromene core with a carbazole derivative using reagents such as palladium catalysts in a Suzuki or Heck coupling reaction.

    Amidation Reaction: The final step could involve the formation of the carboxamide group through the reaction of the intermediate with an amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the carbazole moiety, using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions could target the carbonyl group in the chromene core, using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure may also make it a useful ligand in coordination chemistry.

Biology

Biologically, the compound may exhibit various activities such as anti-inflammatory, antioxidant, or anticancer properties. It could be studied for its effects on cellular pathways and its potential as a therapeutic agent.

Medicine

In medicine, the compound might be investigated for its potential to treat diseases such as cancer, neurodegenerative disorders, or infectious diseases. Its pharmacokinetics and pharmacodynamics would be key areas of research.

Industry

Industrially, the compound could find applications in the development of new materials, such as polymers or dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of “2-oxo-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)-2H-chromene-3-carboxamide” would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of specific enzymes, modulation of receptor activity, or interference with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-oxo-2H-chromene-3-carboxamide: Lacks the carbazole moiety.

    N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)-2H-chromene-3-carboxamide: Lacks the oxo group.

    2-oxo-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)-2H-chromene-3-carboxylate: Ester instead of amide.

Uniqueness

The presence of both the chromene core and the carbazole moiety in “2-oxo-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)-2H-chromene-3-carboxamide” makes it unique. This combination may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

2-oxo-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O3/c26-22(18-12-15-5-1-4-8-21(15)28-23(18)27)24-13-14-9-10-20-17(11-14)16-6-2-3-7-19(16)25-20/h1,4-5,8-12,25H,2-3,6-7,13H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMHRXYKQMHQEPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(N2)C=CC(=C3)CNC(=O)C4=CC5=CC=CC=C5OC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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